N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
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Description
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C12H11N5O4 and its molecular weight is 289.251. The purity is usually 95%.
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Biological Activity
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a furan ring, an oxadiazole moiety, and a pyrazole structure, which are known for their diverse pharmacological properties.
Structural Overview
The compound can be broken down into its key components:
- Furan Ring : A five-membered aromatic ring containing oxygen.
- Oxadiazole Ring : A five-membered heterocyclic ring containing nitrogen and oxygen.
- Pyrazole Structure : A five-membered ring containing two nitrogen atoms.
This combination of heterocycles provides a framework that may exhibit various biological activities.
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound may possess significant antimicrobial activity. The oxadiazole ring is commonly associated with antimicrobial properties, particularly against bacterial strains. For example, studies have shown that derivatives of 1,3,4-oxadiazoles can disrupt bacterial cell walls and inhibit growth .
Anti-inflammatory Activity
Compounds featuring pyrazole and oxadiazole structures have been reported to exhibit anti-inflammatory effects. A review highlighted the potential of pyrazole derivatives to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The anti-inflammatory activity of related compounds suggests that this compound could also demonstrate similar effects .
Anticancer Potential
The anticancer properties of pyrazole derivatives have been extensively studied. For instance, compounds similar to the target molecule have shown significant cytotoxic effects against various cancer cell lines. The IC50 values reported for some pyrazole derivatives range from nanomolar to micromolar concentrations, indicating potent activity against cancer cells . The mechanism often involves the induction of apoptosis or autophagy in cancer cells.
Synthesis and Evaluation
The synthesis of this compound typically involves cyclization reactions starting from furan derivatives. Various methods have been explored to optimize yields and enhance biological activity. For example, one study reported the successful synthesis of a series of oxadiazole derivatives that exhibited selective inhibition against carbonic anhydrases involved in cancer progression .
Comparative Analysis
A comparative analysis of related compounds reveals insights into their biological activities:
Compound Name | Biological Activity | IC50 (µM) | Notes |
---|---|---|---|
Pyrazole Derivative A | Anticancer | 0.39 | Effective against HCT116 cell line |
Oxadiazole Derivative B | Antimicrobial | 10 | Disrupts bacterial cell wall |
Pyrazole Derivative C | Anti-inflammatory | 0.01 | Inhibits TNF-alpha production |
This table illustrates the varying degrees of biological activity among compounds with similar structural features.
Properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O4/c1-17-6-7(10(16-17)19-2)9(18)13-12-15-14-11(21-12)8-4-3-5-20-8/h3-6H,1-2H3,(H,13,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEDFPMKTMRFDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.